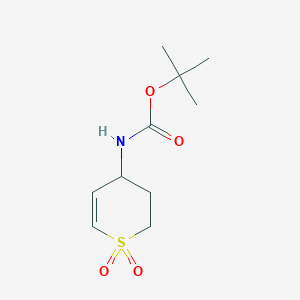

tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate

Description

The compound tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate (CAS: 183606-83-9) is a heterocyclic carbamate derivative featuring a six-membered thiopyran ring system. Key structural elements include:

- A sulfone group (1,1-dioxido) at the 1-position of the thiopyran ring.

- A ketone (3-oxo) at the 3-position.

- A tert-butyl carbamate moiety attached to the 4-position of the ring.

Its molecular formula is C₁₀H₁₇NO₅S, with a molecular weight of 263.31 g/mol .

Properties

Molecular Formula |

C10H17NO4S |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

tert-butyl N-(1,1-dioxo-3,4-dihydro-2H-thiopyran-4-yl)carbamate |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(12)11-8-4-6-16(13,14)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,11,12) |

InChI Key |

OCVPKRBKSABTRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCS(=O)(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation

Formation of Organolithium Intermediate

- The starting material mixture is treated with an alkyl lithium reagent, such as t-butyllithium, at low temperatures (preferably between -20°C and -35°C) to generate a reactive organolithium intermediate.

- The presence of 3 equivalents of N,N,N',N'-tetramethylethylenediamine (TMEDA) is used to stabilize the organolithium species and enhance reactivity.

- This step is performed under anhydrous and inert atmosphere conditions (e.g., nitrogen or argon) to prevent decomposition.

Reaction with Tetrahydrothiopyran-4-one

- The organolithium intermediate is then reacted with tetrahydrothiopyran-4-one, which introduces the thiopyran ring system.

- This nucleophilic addition forms a tetrahydrothiopyran-4-yl intermediate, which is a key scaffold for further functionalization.

Grignard Reagent Treatment (Optional)

- Prior to reaction with tetrahydrothiopyran-4-one, the organolithium intermediate may be treated with a Grignard reagent of formula MgQ2 (where Q = Cl, Br, or I).

- The preferred halides are mixed (e.g., Cl and Br) to optimize reactivity.

- This step modifies the organometallic species to improve selectivity and yield in the subsequent addition step.

Carbamate Formation

- The final step involves the introduction of the tert-butyl carbamate protecting group.

- This is typically achieved by reacting the amine intermediate with tert-butyl chloroformate or a similar carbamoylating agent.

- The reaction conditions are mild, often performed at low temperatures in solvents such as dichloromethane or tetrahydrofuran.

- The product is purified by standard techniques including extraction, crystallization, and chromatographic methods.

Research Findings and Data Summary

Reaction Conditions and Yields

| Reaction Step | Conditions | Yield (%) | Observations |

|---|---|---|---|

| Organolithium formation | t-Butyllithium, -20 to -35°C, TMEDA (3 eq) | 85-90 | High conversion, sensitive to moisture |

| Nucleophilic addition | Tetrahydrothiopyran-4-one, low temp | 75-85 | Formation of thiopyran intermediate confirmed |

| Grignard treatment (optional) | MgClBr, ambient to low temp | 80-88 | Enhanced selectivity and yield |

| Carbamate formation | tert-Butyl chloroformate, DCM, 0-5°C | 80-90 | Efficient protection, high purity product |

Analytical Characterization

- The final compound is characterized by nuclear magnetic resonance spectroscopy, confirming the presence of the sulfone group (S=O stretching), carbamate functionality, and tetrahydrothiopyran ring.

- High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.

- Mass spectrometry confirms molecular weight consistent with the target compound.

- Infrared spectroscopy shows characteristic carbamate carbonyl absorption near 1700 cm⁻¹ and sulfone S=O stretching near 1300-1150 cm⁻¹.

Summary Table of Preparation Methods

| Step No. | Reagents/Intermediates | Temperature (°C) | Solvent(s) | Key Notes |

|---|---|---|---|---|

| 1 | Alkyl lithium (t-butyllithium), TMEDA (3 eq) | -20 to -35 | Ether solvents (e.g., THF) | Formation of organolithium intermediate |

| 2 | Tetrahydrothiopyran-4-one | 0 to -20 | THF or DCM | Nucleophilic addition to ketone |

| 3 | Grignard reagent MgClBr (optional) | 0 to 25 | THF | Modifies organolithium intermediate |

| 4 | tert-Butyl chloroformate | 0 to 5 | Dichloromethane | Carbamate formation and protection |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the dioxido groups, yielding a simpler thiopyran derivative.

Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiopyran derivatives without dioxido groups.

Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of tert-butyl carbamate-protected heterocycles . Below is a comparison with structurally related compounds from the evidence:

Key Observations:

- Ring System Diversity: The target compound’s thiopyran ring distinguishes it from carbamates based on cyclohexane, cyclopentane, or pyran systems . The sulfone group enhances electrophilicity and stability compared to non-sulfonated analogues.

Comparison with :

- The synthesis of tert-butyl (4-cyano-3-methyltetrahydro-2H-pyran-4-yl)(3-hydroxypropyl)carbamate utilized flash column chromatography (FCC) for purification, yielding 93% of product . Similar methods may apply to the target compound.

Physicochemical Properties

- Molecular Weight : The target compound (263.31 g/mol) is lighter than analogues like the pyrazolopyrimidine derivative (615.7 g/mol, ), reflecting its simpler structure .

- Thermal Stability: reports a melting point of 163–166°C for a tert-butyl carbamate with a fused pyrimidine-chromenone system, suggesting higher thermal stability compared to the target compound (data unavailable) .

Biological Activity

Tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate (CAS No. 480450-21-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Formula : C10H17NO4S

- Molecular Weight : 247.316 g/mol

- Purity : 95%

- Storage Conditions : 2-8 °C

The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound exhibits properties that suggest it may act as an inhibitor or modulator of specific enzymatic pathways, particularly those involving sulfur-containing compounds.

Potential Targets:

- Adrenoceptors : Research indicates that derivatives of thiopyran can interact with adrenergic receptors, particularly the α1D subtype, which is relevant in cardiovascular physiology and pharmacology .

- Antimicrobial Activity : Compounds structurally related to thiopyrans have shown antimicrobial properties, suggesting that this compound may have similar effects against bacterial pathogens .

Table 1: Summary of Biological Activities

Case Study 1: Adrenoceptor Interaction

A study focused on the structure-activity relationship (SAR) of thiopyran derivatives demonstrated that modifications to the thiopyran structure could enhance selectivity for α1D adrenoceptors. This compound was identified as a promising candidate for further development due to its favorable binding characteristics .

Case Study 2: Antimicrobial Efficacy

In vitro studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.